Ro 3-1314

Description

Structure

3D Structure

Properties

IUPAC Name |

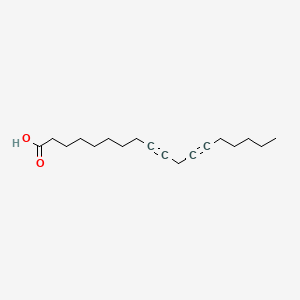

octadeca-9,12-diynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-5,8,11-17H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYILQLPKVZDGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC#CCC#CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50173935 | |

| Record name | 9A-12a-octadecadiynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2012-14-8 | |

| Record name | 9,12-Octadecadiynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2012-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9a-12a-Octadecadiynoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002012148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9A-12a-octadecadiynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Dual Inhibitory Mechanism of Ro 3-1314 on Arachidonic Acid Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 3-1314, also known by its chemical name 9a,12a-Octadecadiynoic acid, is a synthetic fatty acid that has been characterized as a modulator of the arachidonic acid cascade. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its inhibitory effects on key enzymes involved in eicosanoid biosynthesis. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of inflammatory pathways and the development of novel therapeutic agents.

Core Mechanism of Action

The primary mechanism of action of this compound is the inhibition of cyclooxygenase (COX) enzymes. By blocking the activity of COX, this compound effectively reduces the production of prostaglandins (B1171923) and other pro-inflammatory mediators.[1] Furthermore, this inhibition of the COX pathway leads to a redirection of arachidonic acid metabolism towards the lipoxygenase (LOX) pathway. This shunting effect results in an increased synthesis of lipoxygenase products, such as the slow-reacting substance of anaphylaxis (SRS-A), which is a mixture of leukotrienes. This dual action makes this compound a valuable tool for studying the intricate balance between the COX and LOX pathways in various physiological and pathological processes.

Quantitative Data

The inhibitory potency of this compound against cyclooxygenase has been quantified in several studies. The following table summarizes the available quantitative data for the inhibitory action of this compound.

| Target Enzyme | Parameter | Value | Species/System | Reference |

| Cyclooxygenase (COX) | K_i | 0.6 µM | Ram Seminal Vesicle | [1] |

| Cyclooxygenase (COX) | IC_50 | 1.3 µM | Not Specified | [1] |

| Cyclooxygenase-1 (COX-1) vs. 15-Lipoxygenase (15-LO) | Comparative Inhibition | More effective against COX-1 at 48 µM | Not Specified | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the arachidonic acid metabolism pathway and a general workflow for assessing the impact of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to elucidate the mechanism of action of this compound.

Antigen-Induced Contraction of Guinea Pig Tracheal Spirals

Objective: To assess the effect of this compound on the contractility of airway smooth muscle in response to an immunological challenge.

Methodology:

-

Tissue Preparation: Male Hartley guinea pigs are sensitized to ovalbumin. After a sensitization period, the animals are euthanized, and the tracheas are excised and placed in Krebs-Henseleit solution. The trachea is then cut into a spiral strip.

-

Experimental Setup: The tracheal spiral is suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2. One end of the spiral is fixed, and the other is attached to an isometric force transducer to record changes in tension.

-

Treatment: The tissue is allowed to equilibrate under a resting tension. This compound, dissolved in a suitable vehicle (e.g., ethanol), is added to the organ bath to achieve the desired final concentration. A control group receives the vehicle alone.

-

Antigen Challenge: After a pre-incubation period with this compound or vehicle, ovalbumin is added to the organ bath to induce an anaphylactic contraction.

-

Data Acquisition and Analysis: The isometric contractions are recorded continuously. The magnitude of the contraction is measured and compared between the this compound-treated and control groups.

Immunological Release of Slow Reacting Substance of Anaphylaxis (SRS-A)

Objective: To quantify the effect of this compound on the release of lipoxygenase products from lung tissue following an immunological stimulus.

Methodology:

-

Tissue Preparation: Lungs are obtained from sensitized guinea pigs and finely chopped. The lung fragments are washed with Tyrode's solution.

-

Incubation: A known weight of lung fragments is incubated in Tyrode's solution at 37°C. This compound or its vehicle is added to the incubation medium.

-

Antigen Challenge: After a pre-incubation period, ovalbumin is added to the lung fragments to trigger the release of mediators.

-

Sample Collection: The incubation is stopped at various time points, and the supernatant is collected after centrifugation.

-

Bioassay for SRS-A: The amount of SRS-A in the supernatant is quantified by its contractile effect on a bioassay tissue, typically a strip of guinea pig ileum, in the presence of an antihistamine to block the effects of histamine. The contractile response is compared to that produced by known standards of leukotrienes (e.g., LTD4).

Immunological Release of Malondialdehyde (MDA)

Objective: To measure the effect of this compound on the production of a key cyclooxygenase metabolite.

Methodology:

-

Tissue Preparation and Incubation: The protocol is similar to that for SRS-A release, using chopped lung fragments from sensitized guinea pigs.

-

Antigen Challenge: Following pre-incubation with this compound or vehicle, the lung fragments are challenged with ovalbumin.

-

Sample Collection: The supernatant is collected after the incubation period.

-

Thiobarbituric Acid Reactive Substances (TBARS) Assay for MDA:

-

An aliquot of the supernatant is mixed with a solution of thiobarbituric acid (TBA) in an acidic medium.

-

The mixture is heated in a boiling water bath for a specified time (e.g., 60 minutes) to allow the formation of a colored adduct between MDA and TBA.

-

After cooling, the absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 532 nm.

-

The concentration of MDA is determined by comparison with a standard curve generated using known concentrations of MDA.

-

Conclusion

This compound serves as a potent inhibitor of the cyclooxygenase pathway, thereby redirecting arachidonic acid metabolism towards the lipoxygenase pathway. This unique mechanism of action makes it a critical tool for investigating the roles of eicosanoids in inflammation, anaphylaxis, and other physiological and pathophysiological conditions. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and interpret experiments aimed at further elucidating the complex interplay of the arachidonic acid cascade.

References

An In-Depth Technical Guide on Ro 3-1314 and its Role in Linoleic Acid Metabolism Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleic acid (LA), an essential omega-6 polyunsaturated fatty acid, is a key component of cellular membranes and a precursor to a diverse array of signaling molecules that regulate numerous physiological and pathological processes. The metabolism of linoleic acid is orchestrated by three primary enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways. These pathways convert linoleic acid into a variety of bioactive lipid mediators, including prostaglandins, leukotrienes, and epoxyoctadecenoic acids (EpOMEs), which are further metabolized to dihydroxyoctadecenoic acids (DiHOMEs). The intricate balance of these metabolic pathways and their products is crucial for maintaining cellular homeostasis, and dysregulation is implicated in various inflammatory diseases, cardiovascular conditions, and cancer.

Ro 3-1314, a synthetic acetylenic fatty acid analog, has been identified as an inhibitor of linoleic acid metabolism. Its mechanism of action involves the modulation of key enzymes within these metabolic cascades. This technical guide provides a comprehensive overview of the interaction between this compound and the linoleic acid metabolism pathways, presenting available quantitative data, detailed experimental methodologies, and visual representations of the involved signaling cascades and workflows.

Linoleic Acid Metabolism Pathways

The metabolism of linoleic acid is a complex network of enzymatic reactions that produce a wide range of biologically active molecules. The three main pathways are:

-

Cyclooxygenase (COX) Pathway: The COX-1 and COX-2 isoenzymes catalyze the conversion of linoleic acid into hydroperoxides, which are then further metabolized to various prostaglandins. While arachidonic acid is the preferred substrate for COX enzymes, linoleic acid can also be metabolized, and its metabolites can modulate inflammatory responses.

-

Lipoxygenase (LOX) Pathway: A family of lipoxygenase enzymes, including 5-LOX, 12-LOX, and 15-LOX, introduce molecular oxygen into linoleic acid to form hydroperoxyoctadecadienoic acids (HPODEs). These are subsequently reduced to hydroxyoctadecadienoic acids (HODEs), which are involved in various cellular signaling processes. This compound has been identified as a plant lipoxygenase inhibitor.

-

Cytochrome P450 (CYP) Pathway: CYP monooxygenases, such as those from the CYP2C and CYP2J subfamilies, metabolize linoleic acid to form epoxyoctadecenoic acids (EpOMEs), namely 9,10-EpOME (leukotoxin) and 12,13-EpOME (isoleukotoxin)[1]. These epoxides are then hydrolyzed by soluble epoxide hydrolase (sEH) to their corresponding dihydroxyoctadecenoic acids (DiHOMEs), 9,10-DiHOME and 12,13-DiHOME[1]. These metabolites have been implicated in a range of biological activities, from cytotoxicity to the regulation of inflammation and pain[1].

Below is a diagram illustrating the major metabolic pathways of linoleic acid.

Figure 1. Major Metabolic Pathways of Linoleic Acid

This compound: An Inhibitor of Linoleic Acid Metabolism

This compound is characterized as a linoleic acid metabolism inhibitor, with specific activity against lipoxygenase enzymes. While detailed quantitative data on its inhibitory effects on mammalian enzymes are limited in publicly available literature, its classification as a LOX inhibitor suggests a mechanism involving competitive or non-competitive binding to the active site of these enzymes, thereby preventing the oxygenation of linoleic acid.

Quantitative Data on this compound Inhibition

Comprehensive quantitative data for the inhibitory activity of this compound against key enzymes in the linoleic acid metabolism pathways are not widely available. The following table summarizes the known information and indicates where data is currently lacking. Further research is required to fully characterize the inhibitory profile of this compound.

| Enzyme Target | Substrate | Inhibition Parameter | Value | Reference |

| Plant Lipoxygenase | Linoleic Acid | Inhibitor | Yes | [2] |

| Human 5-Lipoxygenase (5-LOX) | Linoleic Acid | IC50 / Ki | Data not available | |

| Human 12-Lipoxygenase (12-LOX) | Linoleic Acid | IC50 / Ki | Data not available | |

| Human 15-Lipoxygenase (15-LOX) | Linoleic Acid | IC50 / Ki | Data not available | |

| Ovine Cyclooxygenase-1 (COX-1) | Linoleic Acid | IC50 / Ki | Data not available | |

| Human Cyclooxygenase-2 (COX-2) | Linoleic Acid | IC50 / Ki | Data not available | |

| Human Cytochrome P450 2C9 (CYP2C9) | Linoleic Acid | IC50 / Ki | Data not available | |

| Human Cytochrome P450 2J2 (CYP2J2) | Linoleic Acid | IC50 / Ki | Data not available |

Experimental Protocols

Lipoxygenase Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory activity of a compound against lipoxygenase using linoleic acid as the substrate.

Materials:

-

Soybean Lipoxygenase (LOX)

-

Linoleic Acid

-

Borate (B1201080) buffer (0.2 M, pH 9.0)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

UV-Vis Spectrophotometer

Procedure:

-

Substrate Preparation: Prepare a stock solution of linoleic acid. A common method involves dissolving linoleic acid in ethanol (B145695) and then diluting it in the borate buffer to the desired final concentration.

-

Enzyme Solution: Prepare a working solution of soybean lipoxygenase in cold borate buffer.

-

Assay Mixture: In a quartz cuvette, combine the borate buffer, the test compound solution (or solvent control), and the enzyme solution.

-

Pre-incubation: Incubate the mixture at room temperature for a defined period (e.g., 5 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the linoleic acid substrate to the cuvette.

-

Measurement: Immediately monitor the increase in absorbance at 234 nm for a set period (e.g., 5 minutes). The formation of conjugated dienes from the oxidation of linoleic acid results in an increase in absorbance at this wavelength.

-

Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time curve. The percent inhibition is calculated as: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100 IC50 values can be determined by plotting the percent inhibition against a range of inhibitor concentrations.

The following diagram illustrates the general workflow for a lipoxygenase inhibition assay.

Figure 2. Lipoxygenase Inhibition Assay Workflow

Cyclooxygenase Inhibition Assay

This protocol outlines a colorimetric method for screening inhibitors of COX-1 and COX-2.

Materials:

-

COX-1 (ovine) and COX-2 (human recombinant) enzymes

-

Arachidonic Acid (or Linoleic Acid) as substrate

-

Heme cofactor

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

Assay buffer (e.g., Tris-HCl)

-

Test compound (this compound)

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of all reagents in the assay buffer.

-

Assay Plate Setup: In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to the appropriate wells.

-

Inhibitor Addition: Add the test compound (this compound) at various concentrations to the sample wells. Add solvent for the control wells.

-

Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 5 minutes).

-

Reaction Initiation: Add the colorimetric substrate followed by the fatty acid substrate (linoleic acid) to all wells to start the reaction.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 590 nm for oxidized TMPD) over time.

-

Data Analysis: Determine the rate of reaction and calculate the percent inhibition as described for the LOX assay.

Cytochrome P450 Inhibition Assay

This protocol describes a general method for assessing the inhibition of CYP enzymes using human liver microsomes.

Materials:

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Specific CYP substrate (e.g., a fluorescent probe or a substrate for which the metabolite can be detected by LC-MS)

-

Linoleic Acid (as a potential competing substrate/inhibitor)

-

Test compound (this compound)

-

Incubation buffer (e.g., potassium phosphate (B84403) buffer)

-

Quenching solution (e.g., acetonitrile)

-

LC-MS/MS system

Procedure:

-

Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine HLMs, the NADPH regenerating system, and the test compound (this compound) in the incubation buffer.

-

Pre-incubation: Pre-warm the mixture at 37°C for a few minutes.

-

Reaction Initiation: Add the specific CYP substrate and/or linoleic acid to start the reaction.

-

Incubation: Incubate at 37°C for a defined time.

-

Reaction Termination: Stop the reaction by adding a cold quenching solution.

-

Sample Preparation: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the formation of the specific metabolite by LC-MS/MS.

-

Data Analysis: Calculate the rate of metabolite formation and determine the percent inhibition and IC50 value for the test compound.

The following diagram outlines the logical relationship in determining the inhibitory effect of this compound on linoleic acid metabolism.

Figure 3. Logic for Determining this compound Inhibition

Conclusion

This compound presents as a valuable tool for researchers studying the intricate pathways of linoleic acid metabolism. Its inhibitory action, particularly on lipoxygenase, allows for the targeted investigation of the roles of specific metabolic branches in various physiological and disease states. However, a comprehensive understanding of its inhibitory profile across the full spectrum of enzymes involved in linoleic acid metabolism requires further quantitative investigation. The experimental protocols outlined in this guide provide a framework for conducting such studies, enabling a more detailed characterization of this compound and its potential applications in drug development and biomedical research. The continued exploration of compounds like this compound will undoubtedly shed more light on the complex and critical roles of linoleic acid-derived lipid mediators in health and disease.

References

Unveiling Ro 3-1314: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 3-1314, chemically known as 9,12-octadecadiynoic acid, is a synthetic acetylenic fatty acid that has played a significant role in the elucidation of the arachidonic acid cascade. Its early discovery as a dual inhibitor of both cyclooxygenase (COX) and lipoxygenase (LOX) pathways positioned it as a valuable research tool for studying the complex roles of eicosanoids in inflammation and other physiological processes. This technical guide provides an in-depth exploration of the discovery, history, and key experimental findings related to this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Discovery and Historical Context

The journey of this compound begins not with its formal designation, but with the broader scientific exploration of acetylenic fatty acids as inhibitors of prostaglandin (B15479496) biosynthesis in the early 1970s. Seminal work by researchers such as Downing and Vanderhoek laid the groundwork for understanding the inhibitory potential of these compounds.

While the exact date of its first synthesis by Hoffmann-La Roche remains to be precisely pinpointed in publicly available literature, by the late 1970s, 9,12-octadecadiynoic acid was being distributed to external researchers under the internal designation This compound . A notable early mention of this designation appears in a 1977 publication in the Proceedings of the National Academy of Sciences by Webb et al., where the compound was acknowledged as a gift from Hoffmann-La Roche, Inc.[1]. This indicates that by this time, the compound was an established research tool within the pharmaceutical company.

The initial studies with this compound were crucial in demonstrating the interconnectedness of the COX and LOX pathways and provided a means to investigate the physiological consequences of inhibiting both arms of the arachidonic acid cascade simultaneously.

Mechanism of Action: Dual Inhibition of COX and LOX

This compound exerts its biological effects through the inhibition of two key enzyme families involved in the metabolism of arachidonic acid: cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes are responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively, which are potent lipid mediators of inflammation, pain, fever, and numerous other physiological and pathological processes.

The presence of two triple bonds (acetylenic groups) in the C9 and C12 positions of the octadecanoic acid chain is critical for its inhibitory activity. These groups are thought to interact with the active sites of both COX and LOX enzymes, preventing the binding and conversion of the natural substrate, arachidonic acid.

Signaling Pathway Diagram

Caption: Inhibition of the Arachidonic Acid Cascade by this compound.

Quantitative Data on Enzyme Inhibition

The inhibitory potency of this compound has been evaluated against various isoforms of COX and LOX from different species. The following table summarizes the available quantitative data.

| Enzyme Target | Species/Source | Inhibition Parameter | Value | Reference |

| Cyclooxygenase | Ram Seminal Vesicles | Ki | 0.6 µM | [2] |

| Cyclooxygenase | Not Specified | IC50 | 1.3 µM | [2] |

| COX-1 | Not Specified | % Inhibition (at 48 µM) | More effective than on 15-LO | [2] |

| 15-Lipoxygenase (15-LO) | Not Specified | % Inhibition (at 48 µM) | Less effective than on COX-1 | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments that were instrumental in characterizing the activity of this compound.

Cyclooxygenase (COX) Inhibition Assay (Ram Seminal Vesicle)

This assay measures the production of prostaglandins from arachidonic acid by a crude enzyme preparation from ram seminal vesicles.

Materials:

-

Ram seminal vesicles

-

0.1 M Tris-HCl buffer, pH 8.0

-

Arachidonic acid (substrate)

-

This compound (inhibitor)

-

Glutathione (cofactor)

-

Hemoglobin (cofactor)

-

Indomethacin (positive control)

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA)

-

Spectrophotometer

Procedure:

-

Enzyme Preparation: Homogenize fresh or frozen ram seminal vesicles in cold 0.1 M Tris-HCl buffer. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. The resulting supernatant contains the microsomal fraction rich in COX activity.

-

Assay Mixture: In a test tube, combine the enzyme preparation, cofactors (glutathione and hemoglobin), and the desired concentration of this compound or control vehicle.

-

Initiation of Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding arachidonic acid.

-

Termination of Reaction: After a defined incubation period (e.g., 20 minutes), terminate the reaction by adding TCA to precipitate the protein.

-

Quantification of Prostaglandins: Centrifuge the mixture to remove the precipitate. The amount of malondialdehyde (MDA), a byproduct of prostaglandin synthesis, in the supernatant is quantified using the thiobarbituric acid reactive substances (TBARS) assay. This involves reacting the supernatant with TBA at high temperature to form a colored product, which is then measured spectrophotometrically at 532 nm.

-

Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the inhibitor-treated samples to the vehicle-treated control. IC50 values are determined from a dose-response curve.

Soybean Lipoxygenase (LOX) Inhibition Assay

This is a common and convenient assay to screen for LOX inhibitors, as soybean lipoxygenase is commercially available and its activity is easily monitored.

Materials:

-

Soybean lipoxygenase (Type I-B)

-

0.1 M Borate (B1201080) buffer, pH 9.0

-

Linoleic acid (substrate)

-

This compound (inhibitor)

-

Nordihydroguaiaretic acid (NDGA) (positive control)

-

UV-Vis Spectrophotometer

Procedure:

-

Enzyme and Substrate Solutions: Prepare a stock solution of soybean lipoxygenase in cold borate buffer. Prepare a stock solution of linoleic acid.

-

Assay Mixture: In a quartz cuvette, add the borate buffer and the desired concentration of this compound or control vehicle.

-

Initiation of Reaction: Add the enzyme solution to the cuvette and briefly incubate. Initiate the reaction by adding the linoleic acid substrate.

-

Monitoring Enzyme Activity: Immediately monitor the increase in absorbance at 234 nm for a set period (e.g., 5 minutes). The formation of the conjugated diene hydroperoxide product of the lipoxygenase reaction results in an increase in absorbance at this wavelength.

-

Data Analysis: The rate of the reaction is determined from the linear portion of the absorbance versus time plot. The percentage of inhibition is calculated by comparing the rates of the inhibitor-treated samples to the vehicle-treated control. IC50 values are determined from a dose-response curve.

Experimental Workflow Diagram

Caption: General Workflow for an In Vitro Enzyme Inhibition Assay.

Chemical Synthesis

The first reported chemical synthesis of linoleic acid, the unsaturated precursor to 9,12-octadecadiynoic acid, was achieved by Raphael and Sondheimer in 1950. The synthesis of the diynoic acid would involve similar principles of carbon chain extension and the introduction of triple bonds. A plausible synthetic route would involve the coupling of smaller acetylenic fragments.

A detailed, step-by-step protocol for the first industrial synthesis of this compound by Hoffmann-La Roche is not publicly available. The following is a generalized, hypothetical synthetic scheme based on established organic chemistry principles.

Hypothetical Synthetic Pathway:

-

Starting Materials: A C6 alkyl halide and a C12 terminal alkyne carboxylic acid ester.

-

Coupling Reaction: A Sonogashira or similar cross-coupling reaction could be employed to couple the C6 and C12 fragments, forming the C18 carbon skeleton with one of the triple bonds.

-

Introduction of the Second Triple Bond: The second triple bond could be introduced via an elimination reaction of a di-halogenated intermediate or through the coupling of another acetylenic unit.

-

Deprotection: Saponification of the ester group to yield the final carboxylic acid, 9,12-octadecadiynoic acid.

Conclusion

This compound, or 9,12-octadecadiynoic acid, remains a compound of historical and scientific importance. Its discovery and characterization as a dual inhibitor of cyclooxygenase and lipoxygenase provided researchers with a critical tool to dissect the complexities of the arachidonic acid cascade. While its clinical development was not pursued, its legacy lies in the fundamental knowledge it helped to generate in the fields of inflammation, pharmacology, and drug discovery. This technical guide serves as a comprehensive resource for understanding the foundational science behind this pivotal research compound.

References

The Biological Activity of 9a,12a-Octadecadiynoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9a,12a-Octadecadiynoic acid, also known by its synonym Ro 3-1314, is a polyunsaturated fatty acid analogue characterized by the presence of two triple bonds within its eighteen-carbon chain. This unique structural feature confers distinct biological activities, positioning it as a molecule of interest for researchers in pharmacology and biochemistry. This technical guide provides a comprehensive overview of the known biological activities of 9a,12a-Octadecadiynoic acid, with a focus on its enzymatic inhibition and its modulatory effects on key signaling pathways. The information presented herein is intended to support further research and drug development efforts centered on this compound.

Quantitative Data Summary

The biological activity of 9a,12a-Octadecadiynoic acid has been quantified in various assays. The following tables summarize the key quantitative data available in the literature.

Table 1: Enzyme Inhibition Data

| Enzyme Target | Test System | Parameter | Value |

| Cyclooxygenase (COX) | Ram Seminal Vesicles | K_i | 0.6 µM |

Table 2: Effects on Neurobehavioral Endpoints in C. elegans

| Concentration | Endpoint | Observation |

| 0.1 µM | Locomotive Ability & Foraging | Accelerated |

| > 1 µM | Locomotive Ability & Foraging | Attenuated |

| > 1 µM | Serotonin (B10506) Synthesis | Attenuated |

| > 1 µM | Lifespan | Decreased |

Core Biological Activities and Signaling Pathways

Inhibition of Prostaglandin Synthesis

9a,12a-Octadecadiynoic acid is a known inhibitor of cyclooxygenase (COX), a key enzyme in the biosynthetic pathway of prostaglandins (B1171923) from arachidonic acid. Prostaglandins are lipid compounds that play crucial roles in inflammation, pain, and fever. By inhibiting COX, 9a,12a-Octadecadiynoic acid effectively reduces the production of prostaglandins, suggesting its potential as an anti-inflammatory agent.

The inhibitory effect of 9a,12a-Octadecadiynoic acid on COX has been quantified with a Ki of 0.6 µM in studies using ram seminal vesicle preparations. This indicates a potent inhibition of the enzyme.

Modulation of Serotonergic and Antioxidant Pathways in C. elegans

Studies utilizing the model organism Caenorhabditis elegans have revealed a dose-dependent effect of 9a,12a-Octadecadiynoic acid on neurobehavioral development, primarily through the modulation of serotonergic and antioxidant signaling pathways.

At a low concentration of 0.1 µM, 9a,12a-Octadecadiynoic acid has been observed to enhance serotonergic neuronal activity and bolster antioxidant defenses. This leads to improved adaptive responses, such as accelerated locomotive ability and foraging behavior. The mechanism for this enhancement is linked to an increased expression of the serotonin transporter mod-1.

Conversely, at higher concentrations (above 1 µM), 9a,12a-Octadecadiynoic acid exhibits detrimental effects. It significantly attenuates serotonergic neuronal activity, reduces serotonin synthesis, and diminishes the expression of serotonin-related genes. This leads to a decrease in adaptive responses and a shortened lifespan in the worms.

The antioxidant defense system in C. elegans is also impacted by 9a,12a-Octadecadiynoic acid. At the beneficial low concentration, it upregulates the expression of key antioxidant genes such as sod-1, sod-3, and cyp-35A2. These genes are crucial for mitigating oxidative stress. However, at higher concentrations, the expression of these stress-related genes is attenuated.

Experimental Protocols

Cyclooxygenase (COX) Inhibition Assay

This protocol is a general guideline for assessing the inhibitory activity of 9a,12a-Octadecadiynoic acid against COX enzymes.

Materials:

-

Purified COX-1 or COX-2 enzyme

-

9a,12a-Octadecadiynoic acid (dissolved in a suitable solvent, e.g., DMSO)

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors (e.g., hematin, epinephrine)

-

Quenching solution (e.g., 1 M HCl)

-

Prostaglandin E2 (PGE2) standard

-

Enzyme-linked immunosorbent assay (ELISA) kit for PGE2 detection or LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing the reaction buffer and cofactors.

-

Add the purified COX enzyme to the reaction mixture and pre-incubate for a short period (e.g., 5 minutes) at the desired temperature (e.g., 37°C).

-

Add varying concentrations of 9a,12a-Octadecadiynoic acid or vehicle control to the enzyme mixture and incubate for a defined period to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Allow the reaction to proceed for a specific time (e.g., 10-20 minutes).

-

Stop the reaction by adding the quenching solution.

-

Quantify the amount of PGE2 produced using a PGE2 ELISA kit or by LC-MS/MS analysis.

-

Calculate the percentage of inhibition for each concentration of 9a,12a-Octadecadiynoic acid relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki can be subsequently calculated using the Cheng-Prusoff equation if the Km of the substrate is known.

C. elegans Neurobehavioral and Gene Expression Assays

This protocol outlines the methodology used to study the effects of 9a,12a-Octadecadiynoic acid on C. elegans.

Materials:

-

Wild-type C. elegans (e.g., N2 strain)

-

Nematode Growth Medium (NGM) agar (B569324) plates

-

E. coli OP50 (food source)

-

9a,12a-Octadecadiynoic acid stock solution

-

M9 buffer

-

RNA extraction kit

-

qRT-PCR reagents and instrument

Procedure:

-

Worm Synchronization: Synchronize a population of C. elegans to obtain a cohort of L1 larvae.

-

Treatment: Prepare NGM plates containing different concentrations of 9a,12a-Octadecadiynoic acid (e.g., 0 µM as control, 0.1 µM, 1 µM, 10 µM, 100 µM) and seed them with E. coli OP50.

-

Exposure: Transfer the synchronized L1 larvae to the prepared NGM plates and allow them to grow to the desired developmental stage (e.g., young adult).

-

Locomotion and Foraging Assays:

-

Body Bend Assay: Transfer individual worms to a fresh NGM plate without food and count the number of sinusoidal bends in a specific time frame (e.g., 30 seconds).

-

Foraging Assay (Area of Exploration): Place individual worms on a lawn of E. coli and measure the area they explore over a set period.

-

-

Gene Expression Analysis (qRT-PCR):

-

Collect worms from each treatment group and wash them with M9 buffer.

-

Extract total RNA using a suitable RNA extraction kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform quantitative real-time PCR (qRT-PCR) using specific primers for target genes (mod-1, sod-1, sod-3, cyp-35A2) and a reference gene (e.g., act-1).

-

Analyze the relative gene expression levels using the ΔΔCt method.

-

Conclusion

9a,12a-Octadecadiynoic acid demonstrates significant and complex biological activities. Its potent inhibition of cyclooxygenase highlights its potential as an anti-inflammatory agent. Furthermore, its dose-dependent modulation of serotonergic and antioxidant pathways in C. elegans provides valuable insights into its neuroactive properties and underscores the importance of concentration in determining its biological effects. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the mechanisms of action and therapeutic potential of this intriguing molecule. Further studies are warranted to fully elucidate its signaling pathways and to explore its relevance in mammalian systems for potential drug development.

Ro 3-1314 in Inflammation Research: A Technical Guide to a Pro-Inflammatory Lipoxygenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ro 3-1314, identified as a plant lipoxygenase inhibitor and a linoleic acid metabolism inhibitor, presents a paradoxical pro-inflammatory profile in certain experimental models. This technical guide delineates the current understanding of this compound, focusing on its mechanism of action within the arachidonic acid cascade. The available evidence suggests that this compound's primary mode of action in inflammatory contexts is the inhibition of cyclooxygenase (COX) enzymes. This inhibition leads to a metabolic shunting of arachidonic acid towards the lipoxygenase (LOX) pathway, thereby increasing the production of pro-inflammatory leukotrienes, collectively known as Slow-Reacting Substance of Anaphylaxis (SRS-A). This guide provides an in-depth look at the experimental evidence, relevant biological pathways, and detailed protocols for investigating compounds with similar mechanisms.

Introduction

This compound (9a,12a-Octadecadiynoic acid) is a molecule of interest in inflammation research due to its dual identity as a lipoxygenase inhibitor and a pro-inflammatory agent in specific contexts[1]. While initially characterized by its capacity to inhibit plant lipoxygenase, its effects in mammalian systems, particularly the antigen-induced contraction of guinea-pig tracheal spirals and the release of SRS-A, point towards a more complex mechanism of action[1][2]. Understanding this mechanism is crucial for researchers investigating the intricate network of inflammatory mediators derived from arachidonic acid.

Mechanism of Action: The Arachidonic Acid Cascade Shunt

The metabolism of arachidonic acid is a central process in the generation of inflammatory mediators. Two primary enzymatic pathways are involved: the cyclooxygenase (COX) pathway, which produces prostaglandins (B1171923) and thromboxanes, and the lipoxygenase (LOX) pathway, which generates leukotrienes and lipoxins[3][4][5][6].

The pro-inflammatory effects of this compound are attributed to its inhibition of the COX pathway. By blocking the conversion of arachidonic acid to prostaglandins, this compound diverts the substrate towards the LOX pathway. This "shunting" results in an increased synthesis of leukotrienes, particularly the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) that constitute SRS-A. These leukotrienes are potent bronchoconstrictors and mediators of vascular permeability, thus explaining the observed tracheal contraction and anaphylactic-like responses[2].

Quantitative Data on Enzyme Inhibition (Illustrative)

Table 1: Illustrative Cyclooxygenase (COX) Inhibition Profile

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |

| This compound (Hypothetical) | 5.2 | 25.8 | 0.2 |

| Indomethacin (Reference) | 0.1 | 2.5 | 0.04 |

| Celecoxib (Reference) | 27.0 | 0.04 | 675 |

Table 2: Illustrative Lipoxygenase (LOX) Inhibition Profile

| Compound | 5-LOX IC₅₀ (µM) | 12-LOX IC₅₀ (µM) | 15-LOX IC₅₀ (µM) |

| This compound (Hypothetical) | > 100 | > 100 | 15.3 |

| Zileuton (Reference) | 0.5 | > 100 | > 100 |

| Baicalein (Reference) | 1.2 | 0.1 | > 100 |

Key Experimental Protocols

To characterize the activity of compounds like this compound, a series of in vitro and ex vivo assays are essential. The following are detailed methodologies for key experiments.

Ovalbumin-Sensitized Guinea Pig Tracheal Spiral Contraction Assay

This ex vivo assay is a classic model for assessing airway hyperreactivity and the effects of bronchoconstrictors and bronchodilators.

Objective: To measure the effect of a test compound on antigen-induced smooth muscle contraction.

Materials:

-

Male Hartley guinea pigs

-

Ovalbumin (OVA)

-

Aluminum hydroxide (B78521) (adjuvant)

-

Krebs-Henseleit solution

-

Organ bath system with isometric force transducers

-

Data acquisition system

Protocol:

-

Sensitization: Sensitize guinea pigs by intraperitoneal injection of OVA emulsified in aluminum hydroxide. A typical protocol involves injections on day 1 and day 14.

-

Tissue Preparation: Two weeks after the final sensitization, euthanize the guinea pig. Excise the trachea and place it in cold Krebs-Henseleit solution.

-

Tracheal Spiral Preparation: Cut the trachea into a spiral strip or into rings. Suspend the tissue in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1-1.5 grams, with washes every 15 minutes.

-

Compound Incubation: Add the test compound (e.g., this compound) or vehicle to the organ bath and incubate for a predetermined time (e.g., 30 minutes).

-

Antigen Challenge: Add a standardized concentration of OVA to the organ bath to induce contraction.

-

Data Recording: Record the isometric contraction until a plateau is reached.

-

Analysis: Measure the peak tension developed in the presence and absence of the test compound. Data are typically expressed as a percentage of a maximal contraction induced by a reference agonist (e.g., carbachol).

Measurement of Slow-Reacting Substance of Anaphylaxis (SRS-A) from Lung Tissue

This bioassay or immunoassay quantifies the release of leukotrienes from lung tissue following an allergic challenge.

Objective: To measure the amount of SRS-A (leukotrienes) released from sensitized lung tissue upon antigen challenge in the presence or absence of a test compound.

Materials:

-

Lungs from ovalbumin-sensitized guinea pigs

-

Tyrode's solution

-

Ovalbumin

-

Enzyme immunoassay (EIA) kits for LTC₄/D₄/E₄ or a bioassay setup (e.g., isolated guinea pig ileum)

-

Tissue chopper

Protocol:

-

Tissue Preparation: Euthanize a sensitized guinea pig and perfuse the lungs with Tyrode's solution to remove blood. Finely chop the lung tissue.

-

Incubation: Suspend a known weight of chopped lung tissue in Tyrode's solution at 37°C.

-

Compound Treatment: Add the test compound (e.g., this compound) or vehicle and pre-incubate.

-

Antigen Challenge: Add ovalbumin to the tissue suspension to trigger the anaphylactic release of mediators.

-

Sample Collection: After a set incubation time (e.g., 15-30 minutes), centrifuge the suspension to pellet the tissue and collect the supernatant.

-

Quantification:

-

EIA: Use commercially available EIA kits to specifically measure the concentrations of LTC₄, LTD₄, and LTE₄ in the supernatant according to the manufacturer's instructions.

-

Bioassay: Serially dilute the supernatant and apply it to an isolated guinea pig ileum preparation in an organ bath (in the presence of antihistamines and anticholinergics). Compare the resulting contraction to a standard curve generated with known concentrations of leukotrienes.

-

-

Data Analysis: Express the results as the amount of SRS-A released per gram of lung tissue.

Neutrophil Chemotaxis Assay

This assay assesses the ability of a compound to modulate the directed migration of neutrophils towards a chemoattractant.

Objective: To determine if a test compound affects neutrophil chemotaxis towards a stimulus like f-Met-Leu-Phe (fMLP).

Materials:

-

Human or murine neutrophils isolated from whole blood

-

fMLP (chemoattractant)

-

Boyden chamber or similar migration assay system (e.g., Transwell inserts)

-

Assay buffer (e.g., HBSS with calcium and magnesium)

Protocol:

-

Neutrophil Isolation: Isolate neutrophils from fresh blood using density gradient centrifugation.

-

Compound Incubation: Pre-incubate the isolated neutrophils with the test compound (e.g., this compound) or vehicle.

-

Assay Setup: Place the chemoattractant (fMLP) in the lower chamber of the Boyden chamber. Place the pre-incubated neutrophils in the upper chamber, separated by a microporous membrane.

-

Incubation: Incubate the chamber at 37°C in a humidified incubator to allow for cell migration.

-

Quantification: After the incubation period, quantify the number of neutrophils that have migrated to the lower chamber. This can be done by cell counting with a hemocytometer or by using a fluorescent dye that binds to cellular DNA.

-

Analysis: Compare the number of migrated cells in the presence of the test compound to the vehicle control.

Macrophage Cytokine Release Assay

This assay measures the effect of a compound on the production of pro-inflammatory cytokines by macrophages stimulated with lipopolysaccharide (LPS).

Objective: To quantify the effect of a test compound on the release of cytokines (e.g., TNF-α, IL-6, IL-1β) from LPS-stimulated macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages

-

Lipopolysaccharide (LPS)

-

Cell culture medium and supplements

-

ELISA kits for the cytokines of interest

Protocol:

-

Cell Culture: Plate macrophages in a multi-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound) or vehicle.

-

Stimulation: Stimulate the macrophages with LPS to induce cytokine production.

-

Sample Collection: After an appropriate incubation period (e.g., 4-24 hours), collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Compare the cytokine concentrations in the supernatants of compound-treated cells to those of vehicle-treated cells.

Signaling Pathways in Inflammation

The pro-inflammatory effects of increased leukotriene production can activate several downstream signaling pathways in target cells, such as smooth muscle cells and immune cells. Key pathways include the activation of G-protein coupled receptors by leukotrienes, leading to increased intracellular calcium and activation of protein kinase C (PKC). Furthermore, chronic inflammatory signaling can involve the activation of transcription factors like NF-κB and mitogen-activated protein kinases (MAPKs) such as p38, leading to the expression of further inflammatory mediators.

Conclusion

This compound serves as an important pharmacological tool for understanding the interplay between the cyclooxygenase and lipoxygenase pathways in inflammation. Its pro-inflammatory effects in certain models, stemming from the shunting of arachidonic acid metabolism, highlight the complexity of targeting this central inflammatory cascade. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to investigate compounds with similar mechanisms of action and to further unravel the intricate roles of eicosanoids in health and disease. Future research should focus on obtaining precise quantitative data on the inhibitory profiles of such compounds against a broad panel of COX and LOX isoforms to fully characterize their pharmacological effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Arachidonic acid metabolism and modulation of in vitro anaphylaxis by 5,8,11,14-eicosatetraynoic acid and 9a,12a-octadecadiynoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arachidonic acid metabolism: role in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arachidonic Acids in Inflammation - Creative Proteomics Blog [creative-proteomics.com]

- 6. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on Ro 3-1314 in Cancer Cells: A Review of Available Data

A comprehensive review of existing scientific literature reveals a significant lack of specific data regarding the effects of Ro 3-1314 (9a,12a-Octadecadiynoic acid) on cancer cells. While identified as a plant lipoxygenase inhibitor and a linoleic acid metabolism inhibitor, its direct cytotoxic, anti-proliferative, or mechanistic activities in oncology have not been detailed in published research.[1][2] This technical guide aims to transparently present the current state of knowledge and highlight the absence of quantitative data, specific experimental protocols, and defined signaling pathways related to this compound in the context of cancer.

Overview of this compound

This compound is chemically known as 9a,12a-Octadecadiynoic acid. Its primary characterization in the scientific literature is as an inhibitor of lipoxygenase, an enzyme involved in the metabolism of fatty acids.[1] Lipoxygenase pathways have been implicated in various physiological and pathological processes, and inhibitors of these enzymes are considered for their potential therapeutic effects.[3][4] However, specific investigations into the role of this compound as a potential anti-cancer agent are not presently available in public research databases.

Quantitative Data on Anti-Cancer Effects

A thorough search for quantitative data, such as IC50 or EC50 values of this compound on cancer cell lines, did not yield any specific results. Studies detailing the dose-dependent effects on cancer cell viability, proliferation, or apoptosis are not available.

In contrast, research on a structurally related but distinct compound, 9-oxo-(10E,12E)-octadecadienoic acid (9-oxo-ODA) , has shown anti-cancer properties. For instance, 9-oxo-ODA has been reported to suppress the proliferation of human cervical cancer cell lines (CasKi, HeLa, and SiHa) with IC50 values ranging from 25-50µM.[5] It is crucial to emphasize that these findings cannot be extrapolated to this compound due to differences in their chemical structures.

Experimental Protocols

Detailed experimental protocols for assessing the impact of this compound on cancer cells are absent from the current body of scientific literature. Standard methodologies for such preliminary studies would typically include:

-

Cell Viability Assays: MTT, XTT, or PrestoBlue® assays to measure the metabolic activity of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, etc.) after treatment with a range of this compound concentrations.

-

Apoptosis Assays: Techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry, or TUNEL assays to detect DNA fragmentation, would be employed to determine if this compound induces programmed cell death.

-

Cell Cycle Analysis: Propidium iodide staining and flow cytometry to investigate if this compound causes cell cycle arrest at specific phases (G1, S, or G2/M).

The workflow for such an initial investigation is depicted below.

Signaling Pathways

There is no published research that elucidates the signaling pathways modulated by this compound in cancer cells. As a lipoxygenase inhibitor, it could theoretically impact pathways downstream of lipoxygenase products, which have been implicated in cell proliferation and survival.[3][6]

For the related compound, 9-oxo-ODA, studies have shown that it induces apoptosis in human ovarian cancer cells through the mitochondrial pathway.[7] This involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, leading to the release of cytochrome c and activation of caspases.[7] Furthermore, in cervical cancer cells, 9-oxo-ODA has been found to affect the cell cycle and p53 pathways, notably by decreasing the expression of cyclin-dependent kinase 1 (CDK1).[5] A simplified representation of this pathway is provided below.

It is imperative to reiterate that this pathway has not been demonstrated for this compound.

Conclusion and Future Directions

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Lipoxygenase inhibitors as potential cancer chemopreventives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are lipoxygenase inhibitors and how do they work? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of tumour growth by lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ro 3-1314 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 3-1314, also known as 9α,12α-Octadecadiynoic acid, is an experimental compound primarily classified as a plant lipoxygenase inhibitor and an inhibitor of linoleic acid metabolism.[1] In the context of mammalian cell culture, its principal mechanism of action is the inhibition of cyclooxygenase (COX) enzymes. This inhibition leads to a significant alteration in the arachidonic acid metabolic cascade, shunting the substrate towards the lipoxygenase (LOX) pathway. The consequence of this metabolic redirection is a decrease in the production of prostaglandins (B1171923) and an increase in the synthesis of leukotrienes, which are potent inflammatory mediators. These characteristics make this compound a valuable tool for studying the roles of eicosanoids in various biological processes, including inflammation, immune responses, and cancer cell proliferation.

Mechanism of Action

This compound exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the precursor for all prostaglandins and thromboxanes. By blocking this step, this compound effectively reduces the downstream production of prostaglandins such as PGE2, PGD2, and PGF2α.

A key consequence of COX inhibition by this compound is the increased availability of arachidonic acid for the lipoxygenase (LOX) pathway. This "shunting" effect leads to an upregulation of the synthesis of leukotrienes, such as LTB4, LTC4, LTD4, and LTE4. The balance between prostaglandins and leukotrienes is critical in many physiological and pathological processes, and this compound can be used to experimentally manipulate this ratio to investigate its downstream effects.

Data Presentation

| Compound | Target(s) | IC50 (COX-1) | IC50 (COX-2) | Cell Line/System |

| This compound | COX | Data not available | Data not available | - |

| Indomethacin | COX-1/COX-2 | 0.0090 µM | 0.31 µM | Human peripheral monocytes |

| Ibuprofen | COX-1/COX-2 | 12 µM | 80 µM | Human peripheral monocytes |

| Celecoxib | COX-2 | 82 µM | 6.8 µM | Human peripheral monocytes |

| Rofecoxib | COX-2 | >100 µM | 25 µM | Human peripheral monocytes |

Table 1: Comparative IC50 values of various COX inhibitors. Data for Indomethacin, Ibuprofen, Celecoxib, and Rofecoxib are from studies on human peripheral monocytes.

In a study involving a mixed lymphocyte reaction (MLR), this compound was used at a concentration of 5 x 10⁻⁹ M to enhance DNA synthesis, suggesting its potency at nanomolar concentrations in this specific cellular context.

Experimental Protocols

Stock Solution Preparation

To prepare a stock solution of this compound, it is recommended to dissolve the compound in an organic solvent such as DMSO or ethanol.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), sterile

-

Sterile, light-protected microcentrifuge tubes

Protocol:

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes in light-protected tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term stability.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline to assess the cytotoxic effects of this compound on a chosen cell line.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is advisable to test a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the effective dose range.

-

Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value if applicable.

Mixed Lymphocyte Reaction (MLR)

This protocol is adapted from studies where this compound was used to modulate lymphocyte responses.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) from two different donors

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics

-

This compound stock solution

-

Mitomycin C or irradiation source (for one-way MLR)

-

96-well round-bottom cell culture plates

-

[³H]-Thymidine or other proliferation assay reagents (e.g., CFSE)

-

Cell harvester and scintillation counter (for [³H]-Thymidine incorporation) or flow cytometer (for CFSE)

Protocol:

-

Isolate PBMCs from the whole blood of two unrelated donors using Ficoll-Paque density gradient centrifugation.

-

For a one-way MLR, treat the stimulator PBMCs with mitomycin C (e.g., 25-50 µg/mL for 30 minutes at 37°C) or irradiate them to prevent their proliferation.

-

Wash the stimulator cells extensively to remove any residual mitomycin C.

-

Resuspend both responder and stimulator cells in complete RPMI-1640 medium.

-

In a 96-well round-bottom plate, add a fixed number of responder cells (e.g., 1 x 10⁵ cells/well).

-

Add an equal number of treated stimulator cells to the wells.

-

Add this compound at the desired final concentration (e.g., 5 x 10⁻⁹ M). Include appropriate controls (responder cells alone, stimulator cells alone, and an untreated co-culture).

-

Incubate the plate for 4-5 days at 37°C in a humidified CO2 incubator.

-

To measure proliferation, pulse the cells with [³H]-Thymidine (1 µCi/well) for the final 18-24 hours of incubation.

-

Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

-

Alternatively, stain responder cells with CFSE before co-culture and analyze the dilution of the dye by flow cytometry after the incubation period as a measure of cell division.

Mandatory Visualization

Caption: Arachidonic Acid Metabolism and the Point of Intervention for this compound.

Caption: General experimental workflow for studying the effects of this compound in cell culture.

References

Application Notes and Protocols: Preparation of Ro 3-1314 Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation of a stock solution of Ro 3-1314 (9,12-Octadecadiynoic acid), a known lipoxygenase inhibitor. The protocol herein details the necessary materials, step-by-step procedures, and critical safety precautions to ensure accurate and safe preparation for use in various research applications. All quantitative data is summarized for clarity, and a workflow diagram is provided for visual guidance.

Introduction

This compound, also known as 9,12-Octadecadiynoic acid, is a valuable tool in studying the roles of lipoxygenases in cellular signaling and inflammatory processes. Accurate preparation of a stock solution is the first critical step for in vitro and in vivo experiments. This guide provides a standardized protocol to ensure reproducibility and safety.

Chemical and Physical Properties

A summary of the key properties of this compound is presented in Table 1. This information is crucial for accurate calculations and proper handling and storage.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 276.41 g/mol [1][2] |

| Molecular Formula | C₁₈H₂₈O₂[1][2] |

| Appearance | White to off-white solid[1] |

| Purity | ≥98% |

| Solubility | |

| DMSO | ≥ 100 mg/mL[1] |

| Ethanol | ≤ 10 mg/mL[3] |

| Methanol | Soluble[4] |

| Water | Slightly soluble[3][4] |

| Storage (Powder) | -20°C for up to 3 years[1] |

| Storage (in Solvent) | -80°C for up to 6 months[1] |

| -20°C for up to 1 month[1] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous/High-purity DMSO

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Calibrated micropipettes

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

-

Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.

-

Weighing: Tare a sterile microcentrifuge tube or amber glass vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.76 mg of this compound.

-

Calculation:

-

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 276.41 g/mol x 1000 mg/g = 2.76 mg

-

-

-

Solvent Addition: Using a calibrated micropipette, add the calculated volume of DMSO to the vial containing the this compound powder. To prepare a 10 mM stock solution with 2.76 mg of this compound, add 1 mL of DMSO.

-

Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) for a few minutes can aid in dissolution if necessary.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound and its solutions.

-

Handling: Avoid inhalation of the powder and contact with skin and eyes. Handle the compound in a well-ventilated area, preferably in a chemical fume hood. In case of contact, immediately flush the affected area with copious amounts of water.

-

Disposal: Dispose of the compound and its solutions in accordance with local, state, and federal regulations for chemical waste.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Caption: Workflow for this compound Stock Solution Preparation.

References

Application Notes and Protocols for Ro 3-1314

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of the plant lipoxygenase inhibitor, Ro 3-1314, and a protocol for its use in an in vitro lipoxygenase inhibition assay.

Solubility of this compound

The solubility of a compound is a critical factor in the design and execution of in vitro and in vivo experiments. Proper dissolution is essential for accurate and reproducible results.

Data Presentation: Solubility of this compound in Common Laboratory Solvents

| Solvent | Solubility | Notes |

| DMSO | ≥ 100 mg/mL (≥ 361.78 mM)[1] | Hygroscopic DMSO can negatively impact solubility; it is recommended to use a fresh, unopened vial. |

| Ethanol (B145695) | Data not readily available in the literature. | While ethanol is used as a solvent in some lipoxygenase assay components, its suitability for dissolving this compound directly is not specified. It is not a recommended solvent for some lipoxygenase inhibitor screening kits. |

| Methanol | Soluble | A specific quantitative value is not provided in the available literature. |

Experimental Protocols

Preparation of this compound Stock Solution

This protocol outlines the preparation of a stock solution of this compound, a critical first step for most in vitro experiments.

Workflow for Stock Solution Preparation

Caption: A stepwise workflow for the preparation of a this compound stock solution.

Methodology:

-

Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

-

Solvent Addition: Add the appropriate volume of fresh, anhydrous dimethyl sulfoxide (B87167) (DMSO) to the weighed this compound to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to the corresponding mass of this compound).

-

Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.

-

Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[1].

In Vitro Lipoxygenase (LOX) Inhibition Assay

This protocol provides a general method to assess the inhibitory activity of this compound against plant lipoxygenase. This assay is based on the spectrophotometric measurement of the formation of hydroperoxides from a fatty acid substrate.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer, such as a 0.1 M phosphate (B84403) buffer (pH 8.0).

-

Enzyme Solution: Prepare a working solution of plant lipoxygenase (e.g., soybean lipoxygenase) in the assay buffer. Keep the solution on ice.

-

Substrate Solution: Prepare a solution of a suitable fatty acid substrate, such as linoleic acid. Linoleic acid can be initially dissolved in a small amount of ethanol before being diluted in the assay buffer.

-

Test Compound (this compound): Prepare serial dilutions of the this compound stock solution in DMSO.

-

Controls: Include a positive control (a known lipoxygenase inhibitor) and a negative control (DMSO vehicle).

-

-

Assay Procedure:

-

In a 96-well microplate, add a small volume of the diluted this compound, positive control, or negative control to the appropriate wells.

-

Add the lipoxygenase enzyme solution to all wells and incubate at room temperature for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Immediately measure the absorbance at 234 nm using a microplate reader. Continue to take readings at regular intervals for a specified period (e.g., 5-10 minutes) to monitor the reaction kinetics.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well by determining the change in absorbance over time.

-

Determine the percentage of inhibition for each concentration of this compound relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Signaling Pathway

This compound is an inhibitor of plant lipoxygenase, a key enzyme in the lipoxygenase (LOX) pathway. This pathway is responsible for the conversion of polyunsaturated fatty acids into a variety of bioactive compounds known as oxylipins, which are involved in plant defense and signaling.

Plant Lipoxygenase (LOX) Pathway

Caption: A simplified diagram of the plant lipoxygenase (LOX) signaling pathway.

References

Application Notes and Protocols for Ro 3-1314 Powder

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the recommended storage, handling, and experimental use of Ro 3-1314 powder, a known inhibitor of lipoxygenase and cyclooxygenase enzymes.

Product Information

-

Chemical Name: 9,12-Octadecadiynoic acid

-

Synonyms: ODYA, this compound

-

Molecular Formula: C₁₈H₂₈O₂

-

Molecular Weight: 276.41 g/mol

-

Appearance: White to off-white solid[1]

Recommended Storage Conditions

Proper storage of this compound is crucial for maintaining its stability and efficacy in experimental settings. The following table summarizes the recommended storage conditions for both the powder form and solutions.

Data Presentation: Storage and Stability of this compound

| Form | Storage Temperature | Recommended Duration | Notes |

| Powder | -20°C | Up to 3 years[1] | Protect from moisture. |

| In Solvent (e.g., DMSO) | -80°C | Up to 6 months[1] | Aliquot to avoid repeated freeze-thaw cycles. |

| -20°C | Up to 1 month[1] | Suitable for short-term storage. |

Experimental Protocols

Preparation of Stock Solutions

To ensure accurate and reproducible experimental results, it is critical to prepare stock solutions of this compound with care. Due to its hygroscopic nature, using a freshly opened solvent is recommended.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber vials or microcentrifuge tubes

Protocol:

-

Equilibrate the this compound powder vial to room temperature before opening to prevent condensation.

-

Prepare a stock solution, for example, 100 mM in DMSO. For a 1 mg vial, add 36.18 µL of DMSO.

-

Vortex briefly to ensure the powder is fully dissolved.

-

Aliquot the stock solution into smaller volumes in sterile, amber vials to minimize freeze-thaw cycles and light exposure.

-

Store the aliquots at -80°C for long-term use (up to 6 months) or -20°C for short-term use (up to 1 month).[1]

Protocol for In Vitro Lipoxygenase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on lipoxygenase activity.

Materials:

-

This compound stock solution

-

Lipoxygenase enzyme (e.g., soybean 15-lipoxygenase)

-

Linoleic acid (substrate)

-

Borate (B1201080) buffer (pH 9.0)

-

Spectrophotometer

Protocol:

-

Prepare a reaction mixture containing borate buffer and the lipoxygenase enzyme.

-

Add the desired concentration of this compound (or vehicle control) to the reaction mixture and incubate for a pre-determined time at room temperature.

-

Initiate the enzymatic reaction by adding the linoleic acid substrate.

-

Monitor the formation of the hydroperoxy product by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

-

Calculate the percentage of inhibition by comparing the rate of reaction in the presence of this compound to the vehicle control.

Protocol for Assessing Guinea Pig Tracheal Spiral Contraction

This compound has been used to study its effects on antigen-induced smooth muscle contraction. This protocol outlines a general procedure.

Materials:

-

Actively sensitized guinea pig trachea

-

Krebs-Henseleit solution

-

Antigen (e.g., ovalbumin)

-

This compound stock solution

-

Organ bath setup with isometric force transducers

Protocol:

-

Isolate the trachea from an actively sensitized guinea pig and prepare tracheal spiral strips.

-

Mount the tracheal spirals in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Allow the tissues to equilibrate under a resting tension of approximately 1 g for at least 60 minutes.

-

Pre-incubate the tracheal spirals with the desired concentration of this compound or vehicle control for a specified period.

-

Induce contraction by adding the specific antigen to the organ bath.

-

Record the isometric contractions using a force transducer and data acquisition system.

-

Analyze the data to determine the effect of this compound on the magnitude and duration of the antigen-induced contraction.[2]

Mandatory Visualizations

Signaling Pathway

This compound is known to inhibit the metabolism of linoleic acid, which is a key pathway for the production of various signaling molecules. It also inhibits cyclooxygenase (COX) enzymes.

Caption: Inhibition of Linoleic Acid Metabolism by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the effect of this compound on cellular or tissue responses.

Caption: General experimental workflow for using this compound.

References

Application Notes and Protocols for Ro 3-1314 in In Vivo Animal Models